1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a trifluoromethylpyridinyl group, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methoxyphenyl Group: The piperazine core is then reacted with 2-methoxyphenyl halides in the presence of a base to introduce the methoxyphenyl group.
Introduction of Trifluoromethylpyridinyl Group: The final step involves the reaction of the intermediate with 6-(trifluoromethyl)pyridin-2-yl halides under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and electrophiles like nitric acid for nitration.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine include:
1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-3-yl]piperazine: Differing in the position of the trifluoromethyl group on the pyridine ring.
1-(2-Methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-4-yl]piperazine: Another positional isomer with the trifluoromethyl group at the 4-position.
1-(2-Methoxyphenyl)-4-[6-(difluoromethyl)pyridin-2-yl]piperazine: Featuring a difluoromethyl group instead of trifluoromethyl.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H18F3N3O |
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Molecular Weight |
337.34 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C17H18F3N3O/c1-24-14-6-3-2-5-13(14)22-9-11-23(12-10-22)16-8-4-7-15(21-16)17(18,19)20/h2-8H,9-12H2,1H3 |
InChI Key |
ZWAGQRYLCAYJQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
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